molecular formula C22H32N2O2S B4630765 1-(1-金刚烷基)-4-[(4-乙基苯基)磺酰基]哌嗪

1-(1-金刚烷基)-4-[(4-乙基苯基)磺酰基]哌嗪

货号 B4630765
分子量: 388.6 g/mol
InChI 键: LOJDANJTTBLPMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

  • A study by (Borrmann et al., 2009) describes the design and synthesis of related piperazine sulfonyl compounds, which are adenosine A2B receptor antagonists.
  • (Wu Qi, 2014) discusses the synthesis of novel piperazine derivatives connected to 1,3,4-thiadiazol.

Molecular Structure Analysis

  • (Berredjem et al., 2010) determined the structure of a related compound, 4-phenyl-piperazine-1-sulfonamide, using X-ray crystallography.
  • (El-Emam et al., 2012) conducted quantum chemical calculations to study the geometrical structure of a similar molecule.

Chemical Reactions and Properties

  • (Fytas et al., 2015) synthesized and evaluated novel piperazine derivatives for their antitumor properties.
  • (Xiao et al., 2022) synthesized benzenesulfonamide compounds and used density functional theory (DFT) for further molecular analysis.

Physical Properties Analysis

  • (Raghupathi et al., 1991) explored structure-affinity relationships to achieve improved selectivity in similar compounds.
  • (Kumar et al., 2007) characterized a similar molecule using X-ray crystallography and spectroscopic techniques.

Chemical Properties Analysis

  • (El-Emam et al., 2004) studied the antimicrobial and anti-HIV-1 activity of certain oxadiazoles, providing insights into the chemical properties of related structures.
  • (Abbasi et al., 2020) carried out the nucleophilic substitution reaction with sulfonyl chlorides to synthesize N-sulfonated derivatives, exploring their chemical properties.

科学研究应用

抗增殖和抗菌应用

  • 新型1-(2-芳基-2-金刚烷基)哌嗪衍生物已被合成并评估了其对几种癌细胞系的抗肿瘤特性,显示出合理的活性,对正常人细胞的细胞毒性显着降低,表明具有作为抗增殖剂的潜力 (Fytas 等人,2015 年)

  • 一系列S-取代和 N-取代的 5-(1-金刚烷基)-1,2,4-三唑-3-硫醇,衍生自涉及哌嗪的反应,已显示出有效的抗菌活性和良好的剂量依赖性抗炎活性体内,表明它们在抗菌和抗炎应用中的潜力 (Al-Abdullah 等人,2014 年)

受体配体

  • 黑色素皮质激素 4 受体 (MC4R) 特异性小分子激动剂“THIQ”的哌嗪类似物被合成并显示出活性,其中几种化合物表现出对 MC4R 的选择性,这可能与针对黑色素皮质激素受体的治疗应用有关 (Mutulis 等人,2004 年)

抗抑郁药代谢

  • 新型抗抑郁药Lu AA21004的代谢进行了研究,揭示了 CYP2D6、CYP2C9 和 CYP3A4/5 参与其氧化代谢,提供了对其药代动力学特性和与其他药物潜在相互作用的见解 (Hvenegaard 等人,2012 年)

合成和表征

  • 1-烷基-8-(哌嗪-1-磺酰基)苯基黄嘌呤的合成和表征,包括它们作为腺苷 A2B 受体拮抗剂的开发,已经详细说明,强调了选择性受体靶向的潜力以及这些化合物作为药理工具的使用 (Borrmann 等人,2009 年)

抗菌和抗艾滋病毒活性

  • 某些5-(1-金刚烷基)-2-取代的硫代-1,3,4-恶二唑和 5-(1-金刚烷基)-3-取代的氨甲基-1,3,4-恶二唑啉-2-硫酮已被合成并测试其抗菌和抗 HIV-1 活性,一些衍生物对革兰氏阳性菌显示出显着效果,对 HIV-1 具有抑制活性,强调了它们的治疗潜力 (El-Emam 等人,2004 年)

属性

IUPAC Name

1-(1-adamantyl)-4-(4-ethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2S/c1-2-17-3-5-21(6-4-17)27(25,26)24-9-7-23(8-10-24)22-14-18-11-19(15-22)13-20(12-18)16-22/h3-6,18-20H,2,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJDANJTTBLPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
Reactant of Route 5
1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
Reactant of Route 6
1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。